molecular formula C8H8F2N2O4 B2936502 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid CAS No. 1946823-08-0

1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2936502
CAS No.: 1946823-08-0
M. Wt: 234.159
InChI Key: KCMCPGZUKLWXOD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound features a pyrazole core, a heterocyclic scaffold recognized for its significant pharmacological potential and widespread use in medicinal chemistry and agrochemical research . Pyrazole derivatives are found in a variety of therapeutic agents and are investigated for diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The molecular structure of this reagent incorporates a 2,2-difluoroethyl group at the 1-position, a motif present in other research compounds . It also contains two carboxylic acid derivatives: a methyl ester (methoxycarbonyl) at the 5-position and a free carboxylic acid at the 3-position. This bifunctional nature makes it a valuable synthetic intermediate (building block) for the preparation of more complex molecules, such as amides, via further synthetic transformation. Researchers exploring succinate dehydrogenase inhibitors (SDHIs) for fungicide development may find this scaffold of particular interest, as related difluoromethyl pyrazole carboxylic acids are key intermediates in several commercial agrochemicals . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methoxycarbonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O4/c1-16-8(15)5-2-4(7(13)14)11-12(5)3-6(9)10/h2,6H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMCPGZUKLWXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-difluoroethylamine with ethyl 2-cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group (-COOH) at position 3 undergoes nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldReferences
Amide FormationThionyl chloride (SOCl₂), followed by NH₃5-(Methoxycarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide82%
EsterificationMethanol, H₂SO₄ (acid catalysis)Methyl 5-(methoxycarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate78%
HalogenationPCl₅ or SOCl₂3-Chlorocarbonyl derivative85%

The difluoroethyl group enhances electrophilicity at the pyrazole ring, facilitating regioselective substitutions at positions 1 and 5.

Hydrolysis and Decarboxylation

The methoxycarbonyl (-COOMe) and carboxylic acid (-COOH) groups participate in hydrolysis and decarboxylation:

Reaction TypeConditionsProductsObservationsReferences
Acidic Hydrolysis6M HCl, reflux, 4h5-Carboxy-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acidComplete conversion
Basic HydrolysisNaOH (aq.), 80°C, 2hSodium salt of the dicarboxylic acidImproved water solubility
Thermal Decarboxylation200°C, inert atmosphere1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazoleCO₂ evolution observed

Decarboxylation under basic conditions proceeds via a six-membered cyclic transition state stabilized by the difluoroethyl group .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction TypeReagents/ConditionsProductsKey FeaturesReferences
Intramolecular CyclizationDCC, DMAP, CH₂Cl₂, 25°CPyrazolo[3,4-d]oxazol-7-one derivativeEnhanced bioactivity
Condensation with HydrazinesMethylhydrazine, Na₂CO₃, H₂OBicyclic pyrazoline derivativesHigh regioselectivity (>95%)

Cyclization reactions exploit the electron-withdrawing effects of the difluoroethyl group to direct ring closure .

Acid-Base Reactivity

The carboxylic acid group (pKa ≈ 2.8) demonstrates pH-dependent behavior:

ConditionBehaviorApplicationsReferences
pH < 2Fully protonated (-COOH)Extraction into organic solvents
pH 7–9Deprotonated (-COO⁻)Aqueous-phase reactions
pH > 10Degradation via base-catalyzed hydrolysisLimited utility

Comparative Reactivity of Analogues

Structural variations significantly alter reactivity:

CompoundKey Reaction DifferenceReactivity vs. Target CompoundReferences
5-Methyl-1H-pyrazole-3-carboxylic acidNo ester hydrolysis under mild conditions40% slower hydrolysis
1-Methyl-1H-pyrazole-5-carboxylic acidLimited cyclization pathwaysLower thermal stability

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound featuring a pyrazole ring and functional groups including methoxycarbonyl and a carboxylic acid group. The presence of the difluoroethyl substituent enhances its biological activity and chemical reactivity, making it useful in medicinal chemistry and organic synthesis as an intermediate for synthesizing more complex molecules.

Synthesis
The synthesis of this compound involves several steps to ensure efficient production and high purity.

Potential Biological Activities
This compound exhibits promising biological activities, with studies suggesting anti-inflammatory and antimicrobial properties in compounds with similar structures. The difluoroethyl group may also enhance lipophilicity, which could improve bioavailability and interaction with biological targets. Interaction studies have shown that similar compounds can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, which is essential for modulating biological activity and informing drug design strategies.

Applications
this compound has several applications:

  • Building block in synthesizing complex molecules
  • Useful as an intermediate in medicinal chemistry
  • Useful in organic synthesis

Structural Similarities
The combination of difluoroethyl and methoxycarbonyl groups in this compound enhances its reactivity and broadens its potential applications in various fields.

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-Pyrazole-3-Carboxylic AcidLacks difluoroethyl and methoxycarbonyl groupsLess versatile in reactivity
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic AcidContains methoxycarbonyl but not difluoroethylDifferent biological activity profile
1-Methyl-1H-Pyrazole-5-Carboxylic AcidContains only carboxylic acid without methoxycarbonylLimited functionalization options

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxycarbonyl group can also play a role in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name (CAS) Position 1 Substituent Key Differences Reference
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (943107-51-5) 2,2-Difluoroethyl Methyl at position 5 instead of methoxycarbonyl
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid (1006340-71-1) 2,2,2-Trifluoroethyl Trifluoro vs. difluoroethyl; carboxylic acid at position 5
1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate () 7-Chloroquinolin-4-yl Bulky aromatic substituent; ester at position 3

Impact of Position 1 :

  • Bulky substituents (e.g., quinoline in ) may sterically hinder receptor interactions but improve selectivity.

Substituent Variations at Position 5

Compound Name (CAS) Position 5 Substituent Key Differences Reference
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (117860-55-6) Methoxycarbonyl Methyl at position 1 instead of difluoroethyl
5-(p-Tolyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid amides () p-Tolyl Aromatic substituent; amide at position 3
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (58364-91-3) Methoxy Methoxy (not ester) at position 5

Impact of Position 5 :

  • Aromatic substituents (e.g., p-tolyl in ) may enhance π-π stacking interactions in receptor binding.

Substituent Variations at Position 3

Compound Name (CAS) Position 3 Substituent Key Differences Reference
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1210492-11-7) Carboxylic acid 4-(2-hydroxyethyl) and 5-oxo modifications
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (859851-00-6) 2-Furyl Heterocyclic substituent at position 3

Impact of Position 3 :

  • Carboxylic acids improve water solubility and are common in NSAIDs (e.g., celecoxib analogs in ).
  • Heterocyclic groups (e.g., furyl in ) may confer unique binding profiles.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound (Estimated) 1-(2,2-Difluoroethyl)-5-methyl Analog 3-(Methoxycarbonyl)-1-methyl Analog
Molecular Weight ~250–270 g/mol 207.16 g/mol 186.15 g/mol
LogP (Predicted) ~1.5–2.0 ~1.8 ~1.2
Solubility Moderate (carboxylic acid) Moderate Low (ester)

Key Observations :

  • Fluorination increases lipophilicity (LogP) but may reduce aqueous solubility.
  • The carboxylic acid at position 3 enhances solubility compared to ester-only analogs.

Inferred Pharmacological Activity

  • Anti-inflammatory Activity: Celecoxib derivatives () and carboxylic acid-containing pyrazoles (e.g., ) are known COX-2 inhibitors.
  • Receptor Binding: Fluorinated ethyl groups may enhance binding to hydrophobic pockets in enzymes or receptors (e.g., cannabinoid receptors in ).
  • Prodrug Potential: Methoxycarbonyl esters (target compound) could hydrolyze in vivo to active carboxylic acids, as seen in ester-to-acid metabolic pathways ().

Biological Activity

1-(2,2-Difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by a pyrazole ring structure with multiple functional groups, including a methoxycarbonyl and a carboxylic acid group. Its molecular formula is C6H6F2N2O2C_6H_6F_2N_2O_2 . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Structure and Properties

The structural features of this compound contribute to its biological activity. The difluoroethyl substituent enhances lipophilicity, which may improve bioavailability and interaction with biological targets. The compound's properties include:

PropertyValue
Molecular Weight234 Da
LogP0.83
Polar Surface Area81 Å
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit inflammation effectively. In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Case Study:
In a study involving various pyrazole derivatives, one compound showed an inhibition of ≥84.2% compared to diclofenac's 86.72% after three hours post-administration . This suggests that the target compound may also possess similar efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound is supported by findings from related compounds. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Findings:

  • A series of pyrazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, with some demonstrating promising results .
  • Compounds containing the pyrazole ring have been synthesized and tested against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant antimicrobial effects .

The biological activity of this compound is likely mediated through interactions with enzymes and receptors in biological systems. The presence of hydrogen bonding and hydrophobic interactions plays a crucial role in modulating these activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of difluoroethyl and methoxycarbonyl groups, enhancing its reactivity and broadening its potential applications in medicinal chemistry.

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-Pyrazole-3-Carboxylic AcidLacks difluoroethyl and methoxycarbonyl groupsLess versatile in reactivity
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic AcidContains methoxycarbonyl but not difluoroethylDifferent biological activity profile
1-Methyl-1H-Pyrazole-5-Carboxylic AcidContains only carboxylic acid without methoxycarbonylLimited functionalization options

Q & A

Q. What synthetic routes are effective for preparing 1-(2,2-difluoroethyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid?

The synthesis of pyrazole-3-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, ethyl 3-amino-1H-pyrazole-5-carboxylate intermediates (XXVI in ) can be functionalized via amidation or alkylation. A plausible route for the target compound includes:

Step 1 : Reacting 2,2-difluoroethyl hydrazine with a β-ketoester (e.g., methyl 3-methoxycarbonyl-3-ketopropionate) to form the pyrazole core.

Step 2 : Hydrolysis of the ester group to yield the carboxylic acid, followed by purification via recrystallization or column chromatography .
Key challenges include regioselectivity control during cyclization and avoiding side reactions from the difluoroethyl group’s reactivity.

Q. How can the purity and structural integrity of this compound be validated?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards. Purity ≥95% is typical for research-grade compounds .
  • Structural Confirmation :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methoxycarbonyl at C5, difluoroethyl at N1).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: calculated for C8_8H9_9F2_2N2_2O4_4: 259.05).
    • IR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1250 cm1^{-1} (C-F stretch) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol. Insoluble in hexane or diethyl ether.
  • Storage : Store at 2–8°C in a sealed container under inert gas (argon) to prevent hydrolysis of the difluoroethyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Crystallization : Use vapor diffusion with a solvent mixture (e.g., DMF/ethanol) to grow single crystals.
  • Data Collection : Employ a synchrotron source for high-resolution data (≤1.0 Å).
  • Refinement : Use SHELXL () for structure solution. Key parameters include:
    • Torsion angles : Confirm the orientation of the difluoroethyl group relative to the pyrazole ring.
    • Hydrogen bonding : Analyze interactions between the carboxylic acid and methoxycarbonyl groups to predict packing behavior .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxycarbonyl with ethoxycarbonyl or difluoroethyl with trifluoroethyl).
  • Biological Assays :
    • Enzyme Inhibition : Test against COX-2 or HDACs using fluorogenic substrates (see for assay protocols).
    • Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines.
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What analytical strategies address contradictions in spectroscopic data during characterization?

  • Contradiction Example : Discrepancies in 1H^1\text{H}-NMR integration ratios due to rotameric forms of the difluoroethyl group.
  • Resolution :
    • Variable-temperature NMR (VT-NMR) to observe dynamic effects.
    • 2D NOESY to confirm spatial proximity between protons.
    • DFT calculations (e.g., Gaussian) to model preferred conformers .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carboxylic acid vs. methoxycarbonyl).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolysis susceptibility.
  • Validation : Compare predicted reaction pathways (e.g., ester hydrolysis) with experimental HPLC/MS monitoring .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate variability from moisture-sensitive groups.
  • Crystallography Troubleshooting : If crystals fail to form, try additives (e.g., crown ethers) or seeding with structurally related compounds .
  • Bioassay Design : Include positive controls (e.g., aspirin for COX inhibition) and validate enzyme activity via kinetic assays .

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